molecular formula C13H18N2O2S2 B2572911 1-Tosylpiperidine-4-carbothioamide CAS No. 931744-71-7

1-Tosylpiperidine-4-carbothioamide

Cat. No.: B2572911
CAS No.: 931744-71-7
M. Wt: 298.42
InChI Key: JBSVZFRAHLMZFB-UHFFFAOYSA-N
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Description

1-Tosylpiperidine-4-carbothioamide is a piperidine derivative featuring a tosyl (p-toluenesulfonyl) group at the nitrogen atom and a carbothioamide (-C(S)NH₂) moiety at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the versatility of piperidine scaffolds and the functional group diversity enabling interactions with biological targets .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-10-2-4-12(5-3-10)19(16,17)15-8-6-11(7-9-15)13(14)18/h2-5,11H,6-9H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVZFRAHLMZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tosylpiperidine-4-carbothioamide typically involves the reaction of piperidine derivatives with tosyl chloride and thiourea. One common method includes the following steps:

    Formation of 1-Tosylpiperidine: Piperidine is reacted with tosyl chloride in the presence of a base such as pyridine or triethylamine to form 1-tosylpiperidine.

    Introduction of Carbothioamide Group: The 1-tosylpiperidine is then reacted with thiourea under acidic or basic conditions to introduce the carbothioamide group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Tosylpiperidine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the carbothioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbothioamide group can be reduced to form amines or other derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Tosylpiperidine-4-carbothioamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Tosylpiperidine-4-carbothioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carbothioamide group can form hydrogen bonds and other interactions with target molecules, influencing their function. The tosyl group can also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 1-Tosylpiperidine-4-carbothioamide include:

Compound Name Substituents at N-Position Substituents at C4-Position Key Functional Groups Molecular Weight (g/mol)
This compound Tosyl (p-toluenesulfonyl) Carbothioamide (-C(S)NH₂) Sulfonyl, Thioamide ~325.44 (estimated)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () Ethoxycarbonyl (-COOEt) Carboxylic acid (-COOH) Carbamate, Carboxylic acid 229.25
N-Methylpiperidine-4-carboxamide () 2-Amino-6-chloropyrimidin-4-yl Carboxamide (-CONHMe) Pyrimidine, Carboxamide 269.73
BI605906 () 4-(Methylsulfonyl)piperidin-1-yl Thieno[2,3-b]pyridine-2-carboxamide Sulfonyl, Thienopyridine, Carboxamide 432.51

Key Observations :

  • Electronic Effects : The tosyl group is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to ethoxycarbonyl (carbamate) or alkyl substituents .
  • Hydrogen Bonding: Thioamides act as weaker hydrogen bond donors than carboxamides due to sulfur’s lower electronegativity, which may impact target binding .

Physicochemical Properties

  • Solubility : The tosyl group and thioamide in this compound likely reduce aqueous solubility compared to the carboxylic acid analog (), which is ionizable and more polar .
  • Stability : Thioamides are prone to oxidation, whereas tosyl groups are stable under acidic conditions but cleavable via hydrolysis or reduction .

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